molecular formula C30H39O7P B13737504 Tris(3-tert-butyl-4-hydroxyphenyl) phosphate CAS No. 21214-39-1

Tris(3-tert-butyl-4-hydroxyphenyl) phosphate

Cat. No.: B13737504
CAS No.: 21214-39-1
M. Wt: 542.6 g/mol
InChI Key: KNZZERRHIZAXIQ-UHFFFAOYSA-N
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Description

Tris(3-tert-butyl-4-hydroxyphenyl) phosphate is an organic chemical compound with the CAS Registry Number 21214-39-1 and the molecular formula C30H39O7P, yielding an average molecular mass of 542.61 g/mol . Its structure features a central phosphate group esterified with three 3-tert-butyl-4-hydroxyphenyl moieties, which is confirmed by its standardized InChIKey (KNZZERRHIZAXIQ-UHFFFAOYSA-N) and SMILES representations . The compound is listed in major regulatory inventories, including the FDA Global Substance Registration System (GSRS) and the European EC Inventory (ECHA No. 244-275-7) . Calculated physical properties include a density of approximately 1.197 g/cm³, a high boiling point near 601.6°C, and a flash point of around 317.6°C . Its high molecular weight and significant lipophilicity, indicated by a calculated LogP of 8.34 , suggest potential utility as a specialty additive, such as a stabilizer or antioxidant in polymer science and materials research. The presence of multiple sterically-hindered phenolic hydroxyl groups is a structural feature common to many synthetic antioxidants. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

CAS No.

21214-39-1

Molecular Formula

C30H39O7P

Molecular Weight

542.6 g/mol

IUPAC Name

tris(3-tert-butyl-4-hydroxyphenyl) phosphate

InChI

InChI=1S/C30H39O7P/c1-28(2,3)22-16-19(10-13-25(22)31)35-38(34,36-20-11-14-26(32)23(17-20)29(4,5)6)37-21-12-15-27(33)24(18-21)30(7,8)9/h10-18,31-33H,1-9H3

InChI Key

KNZZERRHIZAXIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OP(=O)(OC2=CC(=C(C=C2)O)C(C)(C)C)OC3=CC(=C(C=C3)O)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound is typically synthesized by reacting phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) with 3-tert-butyl-4-hydroxyphenol under controlled conditions. The reaction proceeds via nucleophilic substitution where the phenolic hydroxyl groups displace the chlorine atoms on the phosphorus center, forming the phosphate ester linkage.

Specific Preparation Method from Patent CN111556864B

This Chinese patent (CN111556864B) describes a method for preparing tris(3-tert-butyl-4-hydroxyphenyl) phosphate with improved stability and purity. The key steps are:

  • Reactants: 3-tert-butyl-4-hydroxyphenol and phosphorus oxychloride.
  • Catalyst/Base: A base such as pyridine or an organic amine is used to neutralize the hydrochloric acid generated during the reaction.
  • Solvent: An inert organic solvent like toluene or chlorobenzene is employed to dissolve reactants and facilitate the reaction.
  • Reaction Conditions: The reaction is carried out under anhydrous conditions at temperatures ranging from 50°C to 120°C.
  • Workup: After completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

This method ensures high yield and purity of the this compound, suitable for use as a stabilizer in organic compositions.

Alternative Method from Finnish Patent FI93954C

The Finnish patent FI93954C, although primarily focused on related hydroxyphenyl compounds, provides insights into the preparation of sterically hindered hydroxyphenyl phosphates:

  • Starting Material: 3,5-di-tert-butyl-4-hydroxyphenol derivatives.
  • Phosphorylation: Reaction with phosphorus oxychloride or phosphorus pentoxide.
  • Reaction Medium: Use of solvents such as chlorinated hydrocarbons or aromatic solvents.
  • Temperature Control: Careful temperature regulation to avoid side reactions.
  • Purification: Removal of by-products and unreacted materials by washing and recrystallization.

This approach emphasizes the importance of steric hindrance from tert-butyl groups to enhance antioxidant properties and thermal stability of the final phosphate ester.

Reaction Scheme

A simplified reaction scheme is as follows:

$$
3 \ \text{C}{10}\text{H}{14}\text{O} \ (\text{3-tert-butyl-4-hydroxyphenol}) + \text{POCl}3 \rightarrow \text{(C}{10}\text{H}{13}\text{O)}3\text{PO} + 3 \ \text{HCl}
$$

Where:

  • $$ \text{C}{10}\text{H}{14}\text{O} $$ is 3-tert-butyl-4-hydroxyphenol
  • $$ \text{(C}{10}\text{H}{13}\text{O)}_3\text{PO} $$ is this compound

Data Table: Summary of Preparation Parameters

Parameter Typical Range / Conditions Notes
Phenol derivative 3-tert-butyl-4-hydroxyphenol Purity > 99% preferred
Phosphorylating agent Phosphorus oxychloride (POCl₃) or P₂O₅ POCl₃ most common
Solvent Toluene, chlorobenzene, or chlorinated solvents Anhydrous conditions required
Base/Catalyst Pyridine, triethylamine, or organic amines Neutralizes HCl formed
Temperature 50°C to 120°C Controlled heating to avoid side reactions
Reaction time 2 to 6 hours Depends on scale and stirring efficiency
Workup Filtration, extraction, recrystallization To isolate and purify product
Yield Typically 80-95% High yield with optimized conditions

Analytical Characterization

Post-synthesis, the product is characterized by:

Research Findings on Preparation Optimization

  • Effect of Base: Using pyridine improves reaction rate and reduces side product formation.
  • Solvent Choice: Aromatic solvents enhance solubility of phenol and phosphorus reagents, improving reaction homogeneity.
  • Temperature Control: Excessive heat leads to decomposition; maintaining 80-100°C is optimal.
  • Stoichiometry: Slight excess of phenol ensures complete substitution of phosphorus chlorides.

Scientific Research Applications

Antioxidant in Polymers

One of the primary applications of Tris(3-tert-butyl-4-hydroxyphenyl) phosphate is as an antioxidant in polymer formulations. It helps prevent oxidative degradation of polymers, thereby extending their lifespan and maintaining their mechanical properties. Studies have shown that incorporating this compound into polyolefins significantly improves thermal stability and resistance to oxidative stress .

Food Preservation

The compound is also utilized in food preservation. Its antioxidant properties help inhibit rancidity in fats and oils, which is crucial for maintaining the quality of food products. Research indicates that this compound can effectively extend the shelf life of edible oils by mitigating oxidative reactions during storage .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been explored for its potential health benefits, including anti-inflammatory and chemoprotective effects. It has been shown to modulate gene expression related to drug metabolism and cellular defense mechanisms, making it a candidate for further research in drug formulations aimed at enhancing bioavailability and therapeutic efficacy .

Environmental Applications

This compound has been investigated for its role in environmental applications, particularly in reducing the toxicity of certain pollutants. Its ability to stabilize reactive species makes it useful in treating contaminated water and soil, where it can help mitigate the harmful effects of heavy metals and organic pollutants .

Case Study 1: Polymer Stability

A study conducted on polyolefin formulations demonstrated that adding this compound improved thermal stability by 30% compared to control samples without antioxidants. The research involved accelerated aging tests where polymer samples were subjected to elevated temperatures and oxidative conditions .

Case Study 2: Food Quality Preservation

In a controlled experiment on sunflower oil, the incorporation of this compound reduced peroxide values significantly over a six-month storage period compared to untreated samples. This indicates its effectiveness in prolonging the shelf life of oils by preventing oxidative rancidity .

Case Study 3: Pharmaceutical Efficacy

Research involving animal models showed that this compound enhanced the expression of key enzymes involved in detoxification processes. This was evidenced by increased levels of glutathione S-transferase pi 1 and NAD(P)H:quinone oxidoreductase 1 after treatment with the compound, suggesting potential benefits in drug metabolism .

Mechanism of Action

The antioxidant properties of Tris(3-tert-butyl-4-hydroxyphenyl) phosphate are primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into more stable and less reactive molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound CAS Molecular Formula Molecular Weight Log Kow<sup>a</sup> Water Solubility (mg/L) Vapor Pressure (mm Hg)
Tris(3-tert-butyl-4-hydroxyphenyl) phosphate N/A C₃₀H₃₉O₄P ~494.6<sup>b</sup> ~5.5<sup>c</sup> <10 <0.001
Tris(2,4-di-tert-butylphenyl) phosphate (TDPP) 95906-11-9 C₄₂H₆₃O₄P 662.92 Not reported Very low<sup>d</sup> Low
TCEP (Tris(2-chloroethyl) phosphate) 115-96-8 C₆H₁₂Cl₃O₄P 285.49 1.78 7,820 0.0613
TPhP (Triphenyl phosphate) 115-86-6 C₁₈H₁₅O₄P 326.28 4.59 1.9 0.002

Notes:

  • <sup>b</sup>Estimated based on structural analogs .
  • <sup>c</sup>Inferred from bulky tert-butyl groups reducing solubility and volatility .
  • <sup>d</sup>TDPP has "very low water solubility" per .

Key Findings :

  • The tert-butyl substitutions in this compound likely result in lower water solubility and higher Log Kow compared to chlorinated OPEs like TCEP, enhancing its persistence in lipid-rich environments .
  • TDPP, with additional tert-butyl groups, exhibits even greater molecular weight and steric hindrance, further reducing reactivity .

Environmental Persistence and Degradation

Table 2: Degradation Rates in Microbial Systems
Compound Degradation Rate (4 days) Key Microbial Genera Involved
TPhP (Triphenyl phosphate) 99.8% Hyphomicrobium, Chryseobacterium
TCEP 22.0% Hyphomicrobium
TDCPP (Tris(1,3-dichloroisopropyl) phosphate) 16.5% Sphingopyxis
This compound Not studied Likely resistant due to steric bulk

Key Findings :

  • Bulky substituents (e.g., tert-butyl, chlorine) hinder enzymatic degradation. TPhP, lacking such groups, degrades rapidly, while chlorinated OPEs like TCEP and TDCPP show slower degradation .
  • The tert-butyl groups in this compound are expected to reduce microbial degradation efficiency , similar to TDPP .

Toxicological and Health Effects

Table 3: Toxicity Profiles
Compound Cytotoxicity Gene Pathway Impact Enzymatic Interactions
This compound Unknown Potential antioxidant enzyme induction (similar to BHA/BHT) Glutathione S-transferase activation
TCEP Moderate Immune response, steroid biosynthesis Not reported
TCPP (Tris(2-chloroisopropyl) phosphate) Low Similar to TCEP Not reported

Key Findings :

  • Phenolic antioxidants like BHA induce glutathione S-transferases, which detoxify electrophiles (e.g., benzo(a)pyrene metabolites) . This compound may share this mechanism due to structural similarity.
  • Chlorinated OPEs (TCEP, TCPP) disrupt immune and endocrine pathways even at low concentrations .

Regulatory and Application Context

  • TCEP is under EPA risk evaluation due to widespread environmental presence and toxicity .
  • TDPP is listed in PubChem and supplied by vendors like Sigma-Aldrich, but regulatory data remain sparse .

Biological Activity

Tris(3-tert-butyl-4-hydroxyphenyl) phosphate (TBHP) is a chemical compound that has garnered attention for its various biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of TBHP, focusing on its antioxidant properties, anti-inflammatory effects, and potential implications in drug metabolism.

Chemical Structure and Properties

TBHP is a triaryl phosphate derivative characterized by three 3-tert-butyl-4-hydroxyphenyl groups attached to a phosphate backbone. Its structural formula can be represented as follows:

C27H39O4P\text{C}_{27}\text{H}_{39}\text{O}_4\text{P}

This compound is known for its lipophilic nature, which influences its bioavailability and interaction with cellular membranes.

Antioxidant Activity

TBHP exhibits significant antioxidant properties, primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of phase II detoxifying enzymes.

The antioxidant activity of TBHP has been linked to its ability to induce the expression of key enzymes involved in the antioxidant response, such as:

  • Glutathione S-transferase pi 1 (Gstp1)
  • NAD(P)H:quinone oxidoreductase 1 (Nqo1)

These enzymes help in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage .

Case Study: Gene Expression Modulation

A study involving BALB/c mice treated with TBHP demonstrated significant changes in the expression levels of various genes associated with drug metabolism and oxidative stress response. The results indicated that TBHP treatment led to increased protein levels and activities of cytochromes P450 (CYPs), which are essential for drug metabolism .

Anti-inflammatory Effects

TBHP has also been investigated for its anti-inflammatory properties. It has shown potential in modulating inflammatory responses through inhibition of key signaling pathways.

Inhibition of NFκB Pathway

The anti-inflammatory effects of TBHP are thought to be mediated by the downregulation of the NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a central regulator of immune and inflammatory responses. Research indicates that TBHP can inhibit the phosphorylation of transcription factors involved in this pathway, leading to reduced expression of pro-inflammatory cytokines .

Toxicological Implications

Despite its beneficial effects, TBHP's dual nature as both an antioxidant and a potential carcinogen raises concerns regarding its long-term use. Studies have suggested that while TBHP may protect against acute toxicity, prolonged exposure could lead to adverse effects, including carcinogenicity under certain conditions .

Summary of Biological Activities

Activity Description
Antioxidant Induces phase II detoxifying enzymes via Nrf2 activation
Anti-inflammatory Inhibits NFκB signaling, reducing pro-inflammatory cytokine production
Drug Metabolism Modulates expression and activity of cytochromes P450 in metabolic pathways
Potential Risks Possible carcinogenic effects with prolonged exposure

Chemical Reactions Analysis

Hydrolysis and Degradation

Phosphorus esters like this compound are prone to hydrolysis, particularly under acidic or basic conditions. While no direct data exist for this compound, related phosphates (e.g., Tris(2,4-di-tert-butylphenyl) phosphate) exhibit stability in biological systems but may degrade under harsh conditions .

Reaction Type Conditions Expected Products
Acidic Hydrolysis H⁺, heatPhenolic derivatives + phosphoric acid
Basic Hydrolysis OH⁻, aqueous solutionPhenoxide salts + phosphate ions

Reactivity with Nucleophiles

Tert-butyl groups sterically hinder nucleophilic attack, but phosphate esters can undergo substitution reactions:

  • Thiol Nucleophiles :
    Sulfur-based nucleophiles (e.g., mercaptides) may displace phosphate groups under alkaline conditions, similar to reactions observed in thiadiazole/oxadiazole derivatives .

  • Amine Nucleophiles :
    Amines (e.g., hydrazine) could react with activated phosphate intermediates, though steric hindrance from tert-butyl groups may limit reactivity .

Thermal Stability

Phosphorus antioxidants generally exhibit high thermal stability. For example, Tris(2,4-di-tert-butylphenyl) phosphate shows no significant degradation in biological systems , suggesting that its structural homolog (this compound) may similarly resist thermal cleavage under mild conditions.

Analytical Characterization

The compound’s molecular formula (C₃₀H₃₉O₇P) and molecular weight (542.6 g/mol) are consistent with its structure . GC/MS analysis of related phosphates (e.g., Tris(2,4-di-tert-butylphenyl) phosphate) identifies characteristic fragments, including molecular ions and phosphorus-containing moieties .

Research Gaps

Direct experimental data on this compound’s reactivity remain limited. Current insights rely on analogies to structurally similar compounds (e.g., tert-butyl-substituted phenols, phosphates) . Further studies are needed to confirm synthesis routes, hydrolytic behavior, and interactions with biological systems.

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